molecular formula C14H8ClN3O3 B2685156 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 415943-17-8

2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B2685156
CAS RN: 415943-17-8
M. Wt: 301.69
InChI Key: WEZRMEMSZUYWCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves substituting the 3-nitrophenyl ring and thiosemicarbazide nucleus at N-3 and C-2 positions of the quinazoline ring, respectively .

Scientific Research Applications

Molecular Structure Analysis

Research on oxadiazole derivatives, including those related to 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, has focused on understanding their molecular structure and properties. For example, the study of dipole moments and molecular diagrams of oxadiazole derivatives reveals insights into their electron conjugation systems and molecular orientation, which are crucial for their chemical behavior and potential applications in material science (Lutskii et al., 1970).

Synthesis and Biological Activity

Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system depressant activity, highlighting their significant potential in pharmacology. Notably, certain compounds within this class have shown promising antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity, underscoring their potential as CNS drugs (Singh et al., 2012).

Material Science and Corrosion Inhibition

Oxadiazole derivatives have been investigated for their potential in material science, particularly in the context of corrosion inhibition. Studies reveal that certain oxadiazole compounds can significantly inhibit the corrosion of mild steel in acidic mediums, providing a promising avenue for the development of new corrosion inhibitors with applications in various industries (Lagrenée et al., 2001).

Antimicrobial Properties

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, with compounds demonstrating activity against multidrug-resistant bacteria and fungi. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains and highlights the therapeutic potential of oxadiazole derivatives in treating infections (Jafari et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRMEMSZUYWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

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